molecular formula C22H23N3O2S2 B2805196 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 421577-84-6

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No. B2805196
CAS RN: 421577-84-6
M. Wt: 425.57
InChI Key: KHBUYZUOTFLOSZ-UHFFFAOYSA-N
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Description

The compound “2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide” is a unique chemical with the linear formula C21H20ClN3O2S2. It has a molecular weight of 445.993 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including an allyl group, a hexahydro1benzothieno[2,3-d]pyrimidin-2-yl group, and a sulfanyl group attached to an acetamide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the search results . These properties could be determined experimentally.

Scientific Research Applications

Crystal Structure Analysis

Studies on crystal structures of compounds with similar chemical frameworks, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal insights into the molecular conformation and intramolecular interactions. For instance, these compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, with specific angles of inclination between the pyrimidine and benzene rings. Such structural analyses are crucial for understanding the chemical behavior and potential reactivity of similar compounds (Subasri et al., 2016).

Antitumor Activity

Research into thieno[3,2-d]pyrimidine derivatives, which share a core structural motif with the compound , has shown significant antitumor activity against various cancer cell lines. This suggests potential applications in the development of new chemotherapeutic agents. The synthesis and evaluation of these derivatives highlight the importance of functional group modifications for enhancing anticancer efficacy (Hafez & El-Gazzar, 2017).

Enzyme Inhibition for Cancer Treatment

Compounds with the thieno[2,3-d]pyrimidine scaffold, including various analogues, have been synthesized as potential inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are targeted in cancer treatment to inhibit cell growth. The research demonstrates the high potential of such compounds for dual inhibitory activity against TS and DHFR, indicating their utility in cancer pharmacology (Gangjee et al., 2008).

Antibacterial and Antifungal Activities

The exploration of thieno[2,3-d]pyrimidine derivatives extends into antimicrobial studies, where compounds exhibiting significant antibacterial and antifungal activities have been identified. Such research underscores the potential of these compounds, including closely related chemical entities, in addressing infectious diseases by inhibiting the growth of pathogenic microorganisms (Konno et al., 1989).

properties

IUPAC Name

N-(2-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-3-12-25-21(27)19-15-9-5-7-11-17(15)29-20(19)24-22(25)28-13-18(26)23-16-10-6-4-8-14(16)2/h3-4,6,8,10H,1,5,7,9,11-13H2,2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBUYZUOTFLOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

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